(1-Ethylpyrazol-4-yl)-[3-[1-(2-methylpropyl)piperidin-4-yl]pyrrolidin-1-yl]methanone
Overview
Description
(1-Ethylpyrazol-4-yl)-[3-[1-(2-methylpropyl)piperidin-4-yl]pyrrolidin-1-yl]methanone is a complex organic compound with a unique structure that combines several functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1-Ethylpyrazol-4-yl)-[3-[1-(2-methylpropyl)piperidin-4-yl]pyrrolidin-1-yl]methanone typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the pyrazole ring, the piperidine ring, and the pyrrolidine ring, followed by their subsequent coupling.
Formation of Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone under acidic conditions.
Formation of Piperidine Ring: The piperidine ring is often synthesized through the hydrogenation of pyridine or by cyclization of 1,5-diamines.
Formation of Pyrrolidine Ring: The pyrrolidine ring can be formed by the reduction of pyrrole or by cyclization of 1,4-diamines.
Coupling Reactions: The final step involves coupling the pyrazole, piperidine, and pyrrolidine rings through a series of condensation reactions, often using reagents like EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and DMAP (4-Dimethylaminopyridine) to facilitate the formation of the methanone linkage.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
(1-Ethylpyrazol-4-yl)-[3-[1-(2-methylpropyl)piperidin-4-yl]pyrrolidin-1-yl]methanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, leading to the formation of alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur at the methanone carbon, where nucleophiles like amines or thiols can replace the existing substituents.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), Chromium trioxide (CrO3)
Reduction: Hydrogen gas (H2) with Palladium on carbon (Pd/C)
Substitution: Various nucleophiles (amines, thiols) under basic conditions
Major Products
Oxidation: Ketones, Carboxylic acids
Reduction: Alcohols, Amines
Substitution: Substituted methanone derivatives
Scientific Research Applications
(1-Ethylpyrazol-4-yl)-[3-[1-(2-methylpropyl)piperidin-4-yl]pyrrolidin-1-yl]methanone has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Studied for its potential as a ligand in biochemical assays, particularly in the study of enzyme-substrate interactions.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory, analgesic, and antimicrobial activities.
Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique structural properties.
Mechanism of Action
The mechanism of action of (1-Ethylpyrazol-4-yl)-[3-[1-(2-methylpropyl)piperidin-4-yl]pyrrolidin-1-yl]methanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
Dichloroaniline: Aniline derivatives with chlorine substitutions, used in the production of dyes and herbicides.
4-Methoxyphenethylamine: Used in the synthesis of various polymers and biochemical compounds.
Uniqueness
(1-Ethylpyrazol-4-yl)-[3-[1-(2-methylpropyl)piperidin-4-yl]pyrrolidin-1-yl]methanone is unique due to its combination of three different ring systems (pyrazole, piperidine, and pyrrolidine) and its potential for diverse chemical reactivity and biological activity. This makes it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
(1-ethylpyrazol-4-yl)-[3-[1-(2-methylpropyl)piperidin-4-yl]pyrrolidin-1-yl]methanone | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H32N4O/c1-4-23-14-18(11-20-23)19(24)22-10-7-17(13-22)16-5-8-21(9-6-16)12-15(2)3/h11,14-17H,4-10,12-13H2,1-3H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFYAINMJQDYKBQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(C=N1)C(=O)N2CCC(C2)C3CCN(CC3)CC(C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H32N4O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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